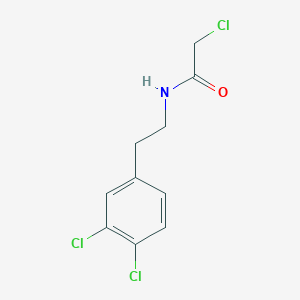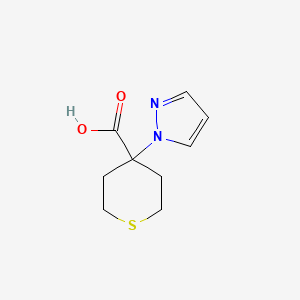![molecular formula C11H15N5O2 B7628274 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a highly selective antagonist of the GABA(A) α5 receptor subtype, which is believed to play a key role in cognitive function.
作用機序
2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid is a selective antagonist of the GABA(A) α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the α5 receptor, 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid enhances the activity of other GABA(A) receptor subtypes, leading to an overall increase in the inhibitory tone in the hippocampus. This results in improved cognitive function, particularly in tasks that require memory and learning.
Biochemical and Physiological Effects:
2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in both rats and humans. It is rapidly absorbed and distributed to the brain, where it selectively targets the GABA(A) α5 receptor subtype. 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid has also been shown to have a low potential for drug-drug interactions and a low risk of adverse effects.
実験室実験の利点と制限
One of the main advantages of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid is its high selectivity for the GABA(A) α5 receptor subtype, which minimizes off-target effects and reduces the risk of adverse events. 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid is also well-tolerated in both animals and humans, making it a promising candidate for clinical development. However, one of the limitations of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid is its narrow therapeutic window, which may limit its usefulness in certain patient populations.
将来の方向性
There are several potential future directions for the development of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid and related compounds. One area of interest is the use of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid in combination with other drugs, such as cholinesterase inhibitors, to enhance its cognitive effects. Another area of interest is the development of more selective GABA(A) α5 receptor antagonists with improved pharmacokinetic properties and a wider therapeutic window. Finally, there is a need for further research to elucidate the underlying mechanisms of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid's cognitive-enhancing effects and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazolo[3,4-d]pyrimidine ring system, which is achieved through a cyclization reaction. The final product is obtained as a white crystalline solid with high purity and yield.
科学的研究の応用
2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid has been extensively studied in preclinical models of cognitive impairment and has demonstrated promising results in improving cognitive function. It has been shown to enhance memory and learning in various animal models, including rats and mice. 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid has also been evaluated in human clinical trials for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.
特性
IUPAC Name |
2-[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)16-10-7(4-15-16)9(13-6-14-10)12-5-8(17)18/h4,6H,5H2,1-3H3,(H,17,18)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUQLYQZINISOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B7628199.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)


![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)
![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)

![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)


